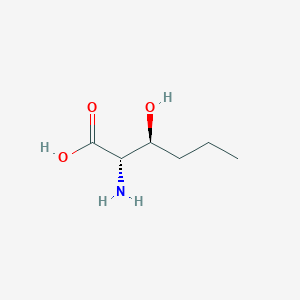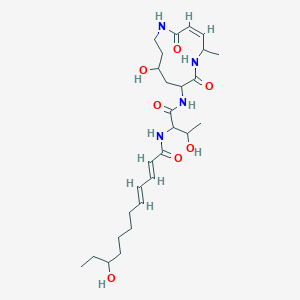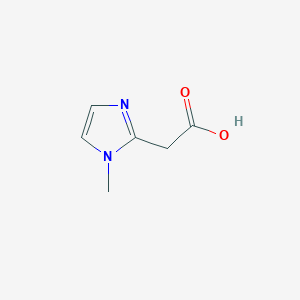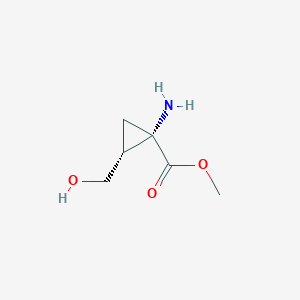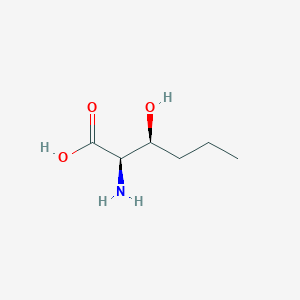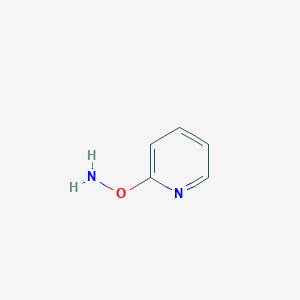
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide, also known as D3PET, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the family of thioamides and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide involves the inhibition of protein-protein interactions by binding to the hydrophobic pocket of the target protein. This binding disrupts the protein-protein interaction, leading to the inhibition of the biological process. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to inhibit the activity of histone deacetylases, leading to the modulation of gene expression.
Biochemische Und Physiologische Effekte
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in lab experiments is its high purity and stability, which makes it easy to handle and store. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide also has a high binding affinity to the target protein, making it a potent inhibitor. However, one of the limitations of using N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, including the development of new drugs for the treatment of various diseases, including cancer and inflammatory diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can also be used in the study of the mechanism of action of various enzymes, leading to the development of new inhibitors. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be used in the study of protein-protein interactions, leading to a better understanding of various biological processes.
Conclusion:
In conclusion, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, and it has been used in various scientific research applications, including the study of the mechanism of action of various enzymes and the development of new drugs for the treatment of various diseases. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the use of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide in scientific research, leading to a better understanding of various biological processes and the development of new drugs.
Synthesemethoden
The synthesis of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide can be achieved using various methods, including the reaction of 3-pyridylacetonitrile with dimethylthioamide in the presence of a base, such as sodium hydride or potassium carbonate. Another method involves the reaction of 3-pyridylacetonitrile with dimethylamine followed by the addition of sulfur to obtain N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide. These methods have been optimized to produce high yields of N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide with high purity.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in various scientific research applications, including the study of the role of thioamides in the inhibition of protein-protein interactions, which are essential for various biological processes. N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has also been used in the study of the mechanism of action of various enzymes, including histone deacetylases, which play a critical role in gene expression regulation. Furthermore, N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide has been used in the development of new drugs for the treatment of various diseases, including cancer.
Eigenschaften
CAS-Nummer |
121611-15-2 |
|---|---|
Produktname |
N,N-dimethyl-2-(pyridin-3-yl)ethanethioamide |
Molekularformel |
C9H12N2S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
N,N-dimethyl-2-pyridin-3-ylethanethioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)6-8-4-3-5-10-7-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
HMEDPRHRGVQMGW-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
Kanonische SMILES |
CN(C)C(=S)CC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



